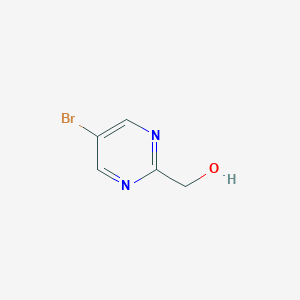

(5-Bromopyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHVXSBXNUJBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608669 | |

| Record name | (5-Bromopyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-12-1 | |

| Record name | (5-Bromopyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Bromopyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (5-Bromopyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Bromopyrimidin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to aid in its application in research and development.

Core Physical and Chemical Data

This compound is a solid at ambient temperature.[1] Key identifying information and physical constants are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O | [1][2] |

| Molecular Weight | 189.01 g/mol | [2] |

| CAS Number | 22433-12-1 | [2] |

| Appearance | Solid | [1] |

| Yellow Solid | [3] | |

| Boiling Point | 263.7 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 113.3 ± 21.8 °C | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Note: While a melting point of 34 - 39 °C is cited in some literature, this value corresponds to the isomeric compound (6-Bromo-pyridin-2-yl)methanol and should not be used for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the physical properties of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for related pyrimidine-based compounds can provide insight into its preparation.

A common route to synthesize pyrimidine derivatives involves the reaction of precursor molecules in suitable solvents. For instance, the synthesis of a related endothelin receptor antagonist involved the use of 2-chloro-5-bromopyrimidine as a reactant.[5][6] The final products in these syntheses were often purified by recrystallization from solvents like methanol.[5][6]

The determination of physical properties would follow standard laboratory procedures:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Measured at a specified pressure using distillation apparatus.

-

Solubility: Assessed by dissolving the compound in various solvents (e.g., water, ethanol, DMSO) at a known temperature to determine its saturation point.

Logical Workflow for Compound Handling and Application

The following diagram illustrates a general workflow for researchers utilizing this compound in a research and development context, from initial acquisition to experimental application.

Caption: Workflow for utilizing this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its pyrimidine core is a common scaffold in a variety of biologically active molecules. For instance, derivatives of 5-bromopyrimidine have been investigated for their potential as endothelin receptor antagonists, which are relevant in the treatment of conditions like pulmonary arterial hypertension.[5][6] The bromo- and hydroxyl- functionalities provide reactive handles for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Biz Trade Circle [biztradecircle.com]

- 4. This compound | CAS#:22433-12-1 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

(5-Bromopyrimidin-2-yl)methanol molecular weight and formula

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed overview of (5-Bromopyrimidin-2-yl)methanol, a heterocyclic compound with applications in medicinal chemistry and organic synthesis.

Core Compound Data

This compound is a substituted pyrimidine derivative. The presence of a bromine atom and a hydroxymethyl group makes it a versatile building block for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3][4] |

| Molecular Weight | 189.01 g/mol | [2][3][4] |

| CAS Number | 22433-12-1 | [1][3][4] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][5] |

| InChI Key | ZRHVXSBXNUJBGF-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or published in peer-reviewed scientific literature. However, a general methodological approach for its synthesis could involve the reduction of a corresponding carboxylic acid or ester, or the formylation of a related bromopyrimidine followed by reduction.

A standard analytical workflow for the characterization of this compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms. Both ¹H NMR and ¹³C NMR would be employed.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable column and mobile phase would be selected to achieve optimal separation of the target compound from any impurities.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Conceptual Workflow: Compound Analysis

The following diagram illustrates a typical workflow for the procurement and analysis of a chemical intermediate like this compound in a research and development setting.

References

An In-depth Technical Guide on (5-Bromopyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a concise yet comprehensive overview of the chemical compound (5-Bromopyrimidin-2-yl)methanol, focusing on its fundamental chemical identity, structure, and key identifiers. This information is crucial for its application in research, particularly in medicinal chemistry and drug development, where it can serve as a key building block for more complex molecules.

Chemical Identity and Nomenclature

This compound is a substituted pyrimidine derivative. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to the second position of a pyrimidine ring, with a bromine atom substituted at the fifth position.

Synonyms for this compound include 5-Bromo-2-(hydroxymethyl)pyrimidine and 5-Bromopyrimidine-2-methanol[2].

Molecular Structure and Properties

The foundational aspect of any chemical compound is its structure. The structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Chemical Structure:

References

(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (5-Bromopyrimidin-2-yl)methanol, a key consideration for its application in research and pharmaceutical development. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the standard methodologies for determining these crucial parameters. Understanding the solubility of this compound is essential for processes such as reaction optimization, purification, formulation, and bioavailability assessment.

Physicochemical Properties

Before assessing solubility, it is crucial to understand the fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 22433-12-1 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2][3] |

| Boiling Point | 263.7 ± 20.0 °C at 760 mmHg | [1] |

| Flash Point | 113.3 ± 21.8 °C | [1] |

| LogP | 0.15 | [1] |

Solubility in Organic Solvents

The following table presents a list of common organic solvents used in laboratory and industrial settings. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine the solubility of this compound in solvents relevant to their specific application.

| Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Expected to be soluble based on common use for screening compounds.[4][5] |

| Methanol | CH₄O | 32.7 | Data not available. Requires experimental determination. |

| Ethanol | C₂H₆O | 24.5 | Data not available. Requires experimental determination. |

| Acetone | C₃H₆O | 20.7 | Data not available. Requires experimental determination. |

| Acetonitrile | C₂H₃N | 37.5 | Data not available. Requires experimental determination. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data not available. Requires experimental determination. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available. Requires experimental determination. |

| Toluene | C₇H₈ | 2.4 | Data not available. Requires experimental determination. |

| Hexane | C₆H₁₄ | 1.9 | Data not available. Requires experimental determination. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (ensure purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[8][9]

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[4]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4][10] Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined through preliminary experiments.[10]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation is the preferred method.[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the organic solvent.[9]

-

Dilution: Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.[8][9]

-

Calculation: Calculate the solubility by taking the dilution factor into account. Express the solubility in units such as mg/mL or mol/L.

-

Replicates: It is recommended to perform the experiment in at least triplicate to ensure the reproducibility of the results.[10]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility, especially in the context of drug discovery and development.[5][6]

-

Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a time-consuming measurement but provides the most accurate and fundamental solubility value.[5]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer.[5] Precipitation is then detected, often by nephelometry or UV-Vis spectroscopy.[9][11] This method is faster but can overestimate solubility as it may not represent the equilibrium state or the most stable crystal form.[5]

For researchers in drug development, understanding both types of solubility is crucial. Kinetic solubility can be useful for initial screening, while thermodynamic solubility is essential for formulation and biopharmaceutical classification.

References

- 1. This compound | CAS#:22433-12-1 | Chemsrc [chemsrc.com]

- 2. This compound | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. rheolution.com [rheolution.com]

Technical Guide: (5-Bromopyrimidin-2-yl)methanol - Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and key physicochemical properties of (5-Bromopyrimidin-2-yl)methanol. The information is intended to support its safe and effective use in research and development, particularly in the context of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. Its chemical structure makes it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 22433-12-1 | PubChem[1] |

| Molecular Formula | C₅H₅BrN₂O | PubChem[1] |

| Molecular Weight | 189.01 g/mol | PubChem[1] |

| Appearance | Yellow solid | Biz Trade Circle |

| Purity | Typically ≥95% | CymitQuimica, LabSolutions |

| Storage Temperature | 2-8°C | Biz Trade Circle |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | Source |

| Acute Toxicity, Oral | 4 | PubChem[1] |

| Skin Corrosion/Irritation | 2 | PubChem[1] |

| Serious Eye Damage/Eye Irritation | 2A | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | PubChem[1] |

Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed | PubChem[1] |

| Hazard | H315 | Causes skin irritation | PubChem[1] |

| Hazard | H319 | Causes serious eye irritation | PubChem[1] |

| Hazard | H335 | May cause respiratory irritation | PubChem[1] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | PubChem |

| Precautionary | P264 | Wash skin thoroughly after handling | PubChem |

| Precautionary | P270 | Do not eat, drink or smoke when using this product | PubChem |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | PubChem |

| Precautionary | P301+P317 | IF SWALLOWED: Get medical help. | PubChem |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | PubChem |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem |

| Precautionary | P319 | Get medical help if you feel unwell. | PubChem |

| Precautionary | P405 | Store locked up. | PubChem |

| Precautionary | P501 | Dispose of contents/container in accordance with local regulations. | PubChem |

Experimental Protocols and Handling

While specific experimental protocols for the use of this compound in drug development are not widely published, its role as a synthetic intermediate suggests its use in standard organic chemistry reactions. The following sections outline best practices for handling this compound based on its known hazards.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram illustrates the recommended PPE.

First Aid Measures

In case of exposure, follow these first aid protocols.

Spill and Disposal Procedures

Proper containment and disposal are crucial to mitigate environmental and health risks.

Synthetic Applications in Drug Discovery

Disclaimer

This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling or use. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.

References

(5-Bromopyrimidin-2-yl)methanol: A Technical Guide to Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (5-Bromopyrimidin-2-yl)methanol, a key building block in medicinal chemistry. It further details a plausible synthetic protocol for its preparation and its application in the development of kinase inhibitors, a critical class of therapeutic agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, suitable for laboratory-scale synthesis and drug discovery applications. Below is a summary of representative commercial sources and their product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| BLD Pharm | 22433-12-1 | C5H5BrN2O | 189.01 | Not Specified |

| Capot Chemical | 22433-12-1 | C5H5BrN2O | 189.01 | ≥97% |

| CymitQuimica | 22433-12-1 | C5H5BrN2O | 189.012 | 95% |

| LabSolutions | 22433-12-1 | C5H5BrN2O | 189.012 | 97% |

Synthesis and Experimental Protocols

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. A common synthetic route involves the reduction of a suitable precursor, such as 5-bromopyrimidine-2-carbaldehyde.

Experimental Protocol: Synthesis of this compound via Reduction

This protocol describes a plausible method for the synthesis of this compound by the reduction of 5-bromopyrimidine-2-carbaldehyde. The reaction conditions are based on standard procedures for the reduction of heterocyclic aldehydes.

Materials:

-

5-bromopyrimidine-2-carbaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a stirred solution of 5-bromopyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[1] this compound serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce molecular diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material to generate a more complex, substituted pyrimidine derivative.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and application of this compound in a drug discovery context.

Caption: Synthetic workflow for this compound.

Caption: Application in kinase inhibitor discovery workflow.

References

A Technical Guide to the Spectroscopic Analysis of (5-Bromopyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Bromopyrimidin-2-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrimidine-H (2H) | 8.8 - 9.2 | Singlet |

| -CH₂- (2H) | ~4.7 | Singlet |

| -OH (1H) | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (Pyrimidine) | 155 - 165 |

| C-Br (Pyrimidine) | 110 - 120 |

| C-H (Pyrimidine) | 157 - 162 |

| -CH₂-OH | 60 - 65 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (pyrimidine) | 1550 - 1650 | Medium to Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 188/190 | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| [M-H₂O]⁺ | 170/172 | Loss of water from the molecular ion. |

| [M-CH₂OH]⁺ | 157/159 | Loss of the hydroxymethyl group. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups using standard correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (Electron Ionization - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer.

-

The compound will be vaporized and separated from the solvent on the GC column before entering the ion source of the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the M peak.

-

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)methanol: Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyrimidin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, most notably utilized in the synthesis of the dual endothelin receptor antagonist, Macitentan. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound. It details experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes its role in the synthesis of Macitentan and the associated endothelin signaling pathway.

Introduction

This compound, a substituted pyrimidine, has emerged as a valuable intermediate in the synthesis of complex pharmacologically active molecules. Its utility lies in the reactive hydroxymethyl group at the 2-position and the bromine atom at the 5-position of the pyrimidine ring, which allow for diverse chemical modifications and coupling reactions. This guide will delve into the historical context of its parent structures, detail its synthesis, and explore its significant application in the development of the dual endothelin receptor antagonist, Macitentan.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its development is intrinsically linked to the broader exploration of pyrimidine chemistry. A foundational patent from 1981, EP0029282A1, details a process for preparing 5-halopyrimidines, including 5-bromopyrimidine, and mentions their subsequent conversion to 5-pyrimidinemethanols. This suggests that the synthesis of compounds like this compound was an accessible transformation following the establishment of reliable methods for producing the core 5-bromopyrimidine structure.

The significance of this compound as a key intermediate became more prominent with its application in the synthesis of advanced drug candidates. Its role as a crucial building block in the synthesis of Macitentan, a drug for the treatment of pulmonary arterial hypertension, has solidified its importance in modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22433-12-1 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | Not reported | |

| Boiling Point | 263.7 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in methanol and other organic solvents. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound at the 2-position of the 5-bromopyrimidine ring, such as an aldehyde or a carboxylic acid ester.

Synthetic Pathway Overview

The general synthetic approach involves the preparation of a 5-bromopyrimidine-2-carbonyl precursor followed by its reduction to the desired alcohol.

Experimental Protocols

Below are representative experimental protocols for the key synthetic transformations.

Protocol 1: Reduction of Ethyl 5-bromopyrimidine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of esters to alcohols using LiAlH₄.[4][5]

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: A solution of ethyl 5-bromopyrimidine-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Isolation: The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Reduction of 5-Bromopyrimidine-2-carboxaldehyde with Sodium Borohydride (NaBH₄)

This protocol is based on general procedures for the reduction of aldehydes to alcohols.[6][7]

-

Setup: A round-bottom flask is charged with 5-bromopyrimidine-2-carboxaldehyde (1.0 equivalent) dissolved in methanol or ethanol.

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise with stirring.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until completion as monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure.

-

Isolation: The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

-

Purification: Purification is achieved by column chromatography on silica gel or recrystallization.

Application in Drug Discovery: The Synthesis of Macitentan

A prominent application of this compound is in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[8]

Role in the Synthetic Route of Macitentan

In the synthesis of Macitentan, this compound is used to introduce the 5-bromopyrimidin-2-yl-methoxyethyl side chain.

Quantitative Data in Macitentan Synthesis

The following table summarizes key quantitative data related to the synthesis and activity of Macitentan.

| Parameter | Value | Reference |

| Yield of Macitentan from the coupling step | Not explicitly reported, but the overall synthesis is described as efficient. | [8] |

| Macitentan IC₅₀ for ETₐ Receptor | 0.5 nM | [9] |

| Macitentan IC₅₀ for ETₑ Receptor | 391 nM | [9] |

| Clinical Efficacy (SERAPHIN study) | 45% reduction in morbidity and mortality events vs. placebo. | [10] |

Mechanism of Action of Macitentan and the Endothelin Signaling Pathway

Macitentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ETₐ and ETₑ, which are G-protein coupled receptors. The activation of these receptors by ET-1 leads to a cascade of intracellular events resulting in vasoconstriction and cell proliferation, key factors in the pathophysiology of pulmonary arterial hypertension.[9][11]

Endothelin Signaling Pathway

The binding of ET-1 to its receptors activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to vasoconstriction and cellular proliferation.[12][13]

Conclusion

This compound is a pivotal building block in medicinal chemistry, with its historical roots in the systematic exploration of pyrimidine synthesis. Its application in the development of Macitentan highlights its strategic importance in constructing complex, biologically active molecules. This guide has provided a detailed overview of its history, synthesis, and a key application, offering valuable insights for researchers and scientists in the field of drug discovery and development. The provided experimental protocols and pathway diagrams serve as a practical resource for the synthesis and understanding of the pharmacological context of this important chemical intermediate.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. researchgate.net [researchgate.net]

- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of the (5-Bromopyrimidin-2-yl)oxy Moiety in the Synthesis of Endothelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin receptor antagonists (ERAs) are a critical class of therapeutics, most notably used in the treatment of pulmonary arterial hypertension (PAH). These drugs function by blocking the binding of endothelin (ET) peptides to their receptors, ET-A and ET-B, thereby preventing vasoconstriction and cellular proliferation.[1][2][3] A key structural feature in some potent dual ERAs, such as Macitentan, is the (5-bromopyrimidin-2-yl)oxy group.[2][3] This application note details the synthesis of ERAs incorporating this moiety, focusing on the well-documented synthesis of Macitentan. While one might intuitively consider (5-Bromopyrimidin-2-yl)methanol as a direct precursor, the established industrial synthesis utilizes a convergent approach where the vital ether linkage is formed via a Williamson ether synthesis in the final steps.[1][2] This document provides detailed protocols for the key transformations, quantitative data from representative syntheses, and diagrams of the relevant biological pathway and experimental workflow.

Endothelin Receptor Signaling Pathway

Endothelins mediate their effects through two G-protein-coupled receptors (GPCRs), ET-A and ET-B.[1][4] In the vascular system, ET-A receptor activation on smooth muscle cells leads to prolonged vasoconstriction.[1][5] Conversely, ET-B receptors on endothelial cells can mediate vasodilation through nitric oxide release, but they are also involved in vasoconstriction in certain vascular beds.[1][5] Dual antagonists like Macitentan block both receptors, providing a comprehensive approach to mitigating the pathological effects of endothelin.[3]

Caption: Endothelin Receptor Signaling Pathway and Site of Action for Antagonists.

Synthesis of Endothelin Receptor Antagonists: The Macitentan Example

The synthesis of Macitentan is a multi-step process that involves the initial construction of a substituted pyrimidine core, followed by the introduction of the ethylene glycol linker, and finally, the crucial etherification with 5-bromo-2-chloropyrimidine to install the (5-bromopyrimidin-2-yl)oxy moiety.

Caption: General Workflow for Macitentan Synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate III)

This protocol describes the nucleophilic aromatic substitution reaction to form the core pyrimidine sulfamide intermediate.

Materials:

-

5-(4-bromophenyl)-4,6-dichloropyrimidine

-

N-Propylsulfamide

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

Citric Acid (20% aqueous solution)

Procedure:

-

To a solution of N-Propylsulfamide (0.593 mol) in DMSO (250 ml), add Potassium tert-butoxide (0.802 mol) at room temperature.[5]

-

Stir the reaction mixture for 30 minutes to form the potassium salt of N-propylsulfamide in situ.[5]

-

Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.329 mol) to the reaction mass.[5]

-

Stir the contents for 5-6 hours at 25-30°C. Monitor reaction completion by TLC or LC-MS.[5]

-

Upon completion, add DM water (500 ml) to the reaction mass and stir.

-

Slowly add 20% citric acid solution to adjust the pH to 6-7, precipitating the product.[5]

-

Filter the precipitated solid, wash with water, and dry under vacuum at 50-55°C for 10-12 hours to obtain the title compound.[5]

Protocol 2: Synthesis of N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)

This protocol details the reaction of the chloropyrimidine intermediate with ethylene glycol.

Materials:

-

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (Intermediate III)

-

Ethylene Glycol

-

Potassium tert-butoxide (KOtBu)

-

Deionized Water

-

Methanol

-

Citric Acid (20% aqueous solution)

Procedure:

-

In a reaction flask, add Potassium tert-butoxide (4.991 mol) to ethylene glycol (3.5 L) at 10-15°C.[5]

-

Stir the solution for 30 minutes at 25-30°C.[5]

-

Slowly add N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (0.863 mol) to the reaction mass.[5]

-

Heat the contents to 100-105°C and maintain for 12-14 hours. Monitor reaction completion by TLC or LC-MS.[5]

-

Cool the reaction mass to room temperature and add DM water (700 ml) and methanol (175 ml).[5]

-

Cool the mixture to 15-20°C and slowly add 20% citric acid solution over 1-2 hours until a solid precipitates.[5]

-

Maintain stirring for 2-3 hours at room temperature.

-

Filter the solid, wash with water, and dry under vacuum at 50-55°C for 20-24 hours to yield the title alcohol.[5]

Protocol 3: Synthesis of Macitentan via Williamson Ether Synthesis

This final step involves the formation of the key ether linkage to introduce the (5-bromopyrimidin-2-yl)oxy moiety.

Materials:

-

N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (Intermediate II)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

5-bromo-2-chloropyrimidine

-

Methanol (for recrystallization)

Procedure:

-

Under an inert nitrogen atmosphere, add sodium hydride (e.g., 8 g of 60% dispersion) to a flask containing anhydrous THF (200 ml).[1]

-

Prepare a solution of Intermediate II (e.g., 43.1 g, 0.1 mol) in THF (200 ml) and a separate solution of 5-bromo-2-chloropyrimidine (e.g., 19.4 g, 0.1 mol) in THF (100 ml).[1]

-

Slowly and simultaneously add the THF solutions of Intermediate II and 5-bromo-2-chloropyrimidine to the stirred NaH suspension at 10-15°C. The addition should take approximately 5 hours.[1]

-

After the addition is complete, continue stirring at the same temperature for an additional 4 hours.[1]

-

Quench the reaction by pouring the mixture into water (300 ml), ensuring the temperature remains below 20°C.

-

Adjust the pH to 2-3 with hydrochloric acid and separate the layers.

-

Wash the organic (THF) phase with water, separate, and then concentrate under reduced pressure to obtain the crude product.[1]

-

Recrystallize the crude solid from methanol (e.g., 500 ml) to yield pure Macitentan.[1]

Data Presentation

The following table summarizes representative yields and purity data for the synthesis of Macitentan and its key intermediates, compiled from patent literature.

| Step | Product | Starting Material | Reagents | Yield | Purity (HPLC) | Reference |

| 1 | N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide (III) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | N-Propylsulfamide, KOtBu, DMSO | 71% | 99.2% | [6] |

| 2 | N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide (II) | Intermediate III | Ethylene Glycol, Cs₂CO₃ | 92% | 99.5% | [7] |

| 3 | Macitentan | Intermediate II | 5-bromo-2-chloropyrimidine, NaH, THF | 89% | 99.8% | [1] |

Conclusion

The synthesis of advanced endothelin receptor antagonists like Macitentan highlights a sophisticated chemical strategy. The incorporation of the (5-bromopyrimidin-2-yl)oxy moiety is not achieved by using this compound as a building block. Instead, it is introduced in the final synthetic step through a Williamson ether synthesis between a core alcohol intermediate and 5-bromo-2-chloropyrimidine. This convergent approach allows for the late-stage introduction of a key pharmacophore, which is an efficient strategy in complex molecule synthesis. The provided protocols offer a detailed guide for researchers in medicinal chemistry and drug development to synthesize this important class of compounds, enabling further research and development in the field of endothelin receptor antagonism.

References

- 1. US20210300880A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 6. CN103819411A - New preparation method of macitentan intermediate - Google Patents [patents.google.com]

- 7. WO2018059288A1 - Method for preparing macitentan and intermediate compound thereof - Google Patents [patents.google.com]

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with (5-Bromopyrimidin-2-yl)methanol

Introduction

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at various positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates.[1] (5-Bromopyrimidin-2-yl)methanol is a versatile building block that combines a reactive bromine atom at the 5-position, suitable for palladium-catalyzed cross-coupling, with a hydroxymethyl group at the 2-position, which can be a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.

These application notes provide a comprehensive overview and detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing this compound.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[1][3] The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]

-

Transmetalation (or related step) : An organometallic coupling partner (e.g., organoboron, organocopper acetylide) transfers its organic group to the palladium(II) complex.[3] For the Buchwald-Hartwig amination, this step involves the formation of a palladium-amido complex.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.[5] This reaction is widely used to synthesize 5-aryl or 5-vinyl pyrimidine derivatives.

Application Notes:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst.[6] Other catalysts, including Pd(OAc)₂ with suitable phosphine ligands (e.g., SPhos), can also be employed.[4]

-

Base: An inorganic base is required to activate the boronic acid for transmetalation.[7] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[1][6] These bases are generally compatible with the hydroxymethyl group.

-

Solvent: A mixture of an organic solvent and water is typical, such as 1,4-dioxane/water or toluene/water.[4][6] Green solvents like tert-amyl alcohol have also been shown to be effective.[8]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [1] |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 83% | [1][9] |

| Methylboronic acid | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ (4.0) | Toluene/H₂O/THF | 80 | - | [4] |

| Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | - |[4] |

Note: Data is primarily based on reactions with 5-bromopyrimidine and serves as a starting point for optimization with this compound. The nickel-catalyzed example shows an effective alternative.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Glassware Preparation : Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (e.g., Argon).[6]

-

Reagent Addition : To the flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[6]

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[10]

-

Solvent Addition : Add the degassed solvent system (e.g., 4:1 v/v 1,4-dioxane/water) via syringe.[6]

-

Reaction : Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[6]

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]

-

Purification : Purify the crude product by column chromatography on silica gel.[6]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, producing 5-alkynylpyrimidine derivatives.[2][11] These products are valuable intermediates for synthesizing more complex heterocyclic structures.[2]

Application Notes:

-

Catalysis: The reaction is traditionally catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) with a copper(I) co-catalyst (e.g., CuI).[2][12] Copper-free conditions have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[2][6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also often serves as the solvent or a co-solvent.[6][10] These mild conditions are well-suited for substrates containing a hydroxymethyl group.

-

Solvents: Anhydrous solvents like DMF, THF, or acetonitrile are commonly used, especially if the amine base is not used as the solvent.[10]

Data Presentation: Sonogashira Coupling Conditions | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | RT - 80 |[10] | | Terminal Alkyne | Pd(PPh₃)₄ (5) | None (Copper-free) | Et₃N or DIPEA (2.0-3.0) | THF or DMF | RT - 60 |[6] | | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | DMF | 100 |[6] |

Note: These are general conditions for 5-bromopyrimidine and should be optimized for the specific substrate.

Experimental Protocol: Copper-Free Sonogashira Coupling

-

Glassware Preparation : Dry all glassware under vacuum with heating and cool under an inert gas.[6]

-

Reagent Addition : To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.[6]

-

Solvent and Base Addition : Add a degassed anhydrous solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2.0–3.0 equiv.).[6]

-

Reaction : Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C). Monitor reaction progress by TLC or LC-MS.[6]

-

Workup : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.[6]

-

Purification : Purify the crude product by column chromatography on silica gel.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C–N bond formation, coupling an aryl halide with a primary or secondary amine.[13] This reaction is essential for synthesizing 2-amino-5-substituted pyrimidines, a common scaffold in bioactive molecules.[14]

Application Notes:

-

Challenge with Substrate: The primary consideration for this compound is the potential for the base to deprotonate the hydroxyl group.

-

Catalyst/Ligand: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is typically required.[10][15] The choice of ligand is critical and often needs to be screened for optimal results.[15]

-

Base: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common but may cause side reactions with the hydroxyl group.[15] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended as a starting point for this substrate, although they may require higher temperatures or longer reaction times.[15]

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred to ensure the stability of the catalytic species.[15]

Data Presentation: Buchwald-Hartwig Amination Conditions | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-120 |[10] | | Primary/Secondary Amine | XPhos Pd G3 (2) | XPhos (4) | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 100-120 |[15] | | Ammonia Equivalent | Pd(OAc)₂ (1-2) | Josiphos-type ligand | LiHMDS | Toluene | 100 |[16] |

Note: Conditions are generalized. For this compound, starting with weaker bases like Cs₂CO₃ is strongly advised.

Experimental Protocol: Buchwald-Hartwig Amination

-

Glassware Preparation : Oven-dry a reaction vessel or Schlenk tube and cool under an inert atmosphere.[10]

-

Reagent Setup : To the vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).[10][15]

-

Inert Atmosphere : Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times.[10]

-

Solvent and Reagent Addition : Add the degassed anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[10]

-

Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor consumption of the starting material by TLC or LC-MS.

-

Workup : After cooling, quench the reaction carefully with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Derivatization of (5-Bromopyrimidin-2-yl)methanol for Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of (5-Bromopyrimidin-2-yl)methanol, a versatile building block in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, and its derivatization allows for the exploration of chemical space to develop novel therapeutic agents.[1][2] This guide focuses on three key derivatization strategies: etherification, esterification, and Suzuki-Miyaura cross-coupling, providing methodologies and data to support drug discovery and development programs.

Introduction to this compound in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active molecules. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it an attractive scaffold for medicinal chemists. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of this compound offers two distinct points for chemical modification. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents. The primary alcohol functionality allows for classic transformations such as etherification and esterification to introduce a wide range of functional groups and modulate the physicochemical properties of the resulting molecules. These derivatizations are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Derivatization Strategies and Protocols

Etherification

Etherification of the primary alcohol of this compound is a common strategy to introduce lipophilic or polar side chains, which can influence the compound's solubility, cell permeability, and target engagement. The Williamson ether synthesis and related methods are typically employed.

Experimental Protocol: Synthesis of 2-(Alkoxymethyl)-5-bromopyrimidines

This protocol describes a general procedure for the etherification of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(alkoxymethyl)-5-bromopyrimidine.

Quantitative Data:

| Derivative | Alkyl Halide | Yield (%) | Reference |

| 2-(Benzyloxymethyl)-5-bromopyrimidine | Benzyl bromide | 85 | Adapted from general etherification protocols |

| 5-Bromo-2-(methoxymethyl)pyrimidine | Methyl iodide | 90 | Adapted from general etherification protocols |

Esterification

Esterification of this compound introduces an ester moiety, which can act as a prodrug to improve bioavailability or provide additional interaction points with the biological target. The Fischer-Speier esterification or acylation with acid chlorides or anhydrides are common methods.

Experimental Protocol: Synthesis of (5-Bromopyrimidin-2-yl)methyl Esters

This protocol outlines a general procedure for the esterification of this compound with a carboxylic acid using an acid catalyst.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene or other suitable solvent for azeotropic removal of water

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5% aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.5 equivalents) in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure (5-bromopyrimidin-2-yl)methyl ester.

Quantitative Data:

| Derivative | Carboxylic Acid | Yield (%) | Reference |

| (5-Bromopyrimidin-2-yl)methyl acetate | Acetic acid | 78 | Adapted from Fischer esterification protocols[3][4] |

| (5-Bromopyrimidin-2-yl)methyl benzoate | Benzoic acid | 82 | Adapted from Fischer esterification protocols[3][4] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyrimidine ring. This modification is pivotal for exploring SAR, particularly for targets like protein kinases where aryl-binding pockets are common.

Experimental Protocol: Synthesis of 5-Aryl-(2-hydroxymethyl)pyrimidines

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Add the palladium catalyst (typically 2-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired 5-aryl-(2-hydroxymethyl)pyrimidine.

Quantitative Data:

| Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| (5-Phenylpyrimidin-2-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 88 | Adapted from Suzuki coupling protocols[5] |

| (5-(4-Methoxyphenyl)pyrimidin-2-yl)methanol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 92 | Adapted from Suzuki coupling protocols[5] |

Biological Applications and Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition:

Many pyrimidine-based compounds act as ATP-competitive inhibitors of protein kinases. The pyrimidine scaffold can form crucial hydrogen bonds with the kinase hinge region, while substituents introduced through derivatization can occupy adjacent hydrophobic pockets, leading to high potency and selectivity. For instance, the introduction of aryl groups via Suzuki coupling can lead to potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by these derivatives.

Caption: Generic Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives in a drug discovery context is outlined below.

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse libraries of pyrimidine derivatives. The protocols for etherification, esterification, and Suzuki-Miyaura coupling provided herein offer robust methods for generating novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition. The systematic derivatization and subsequent biological evaluation of this scaffold are key steps in the identification and optimization of new drug candidates.

References

- 1. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 2. medchemica.com [medchemica.com]

- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 4. Pharmaceutical compositions - Patent US-10596120-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Etherification of (5-Bromopyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyrimidin-2-yl)methanol is a valuable building block in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core and the presence of both a nucleophilic hydroxyl group and a bromine atom, which can participate in various coupling reactions. The etherification of the primary alcohol functionality allows for the introduction of diverse alkoxy groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed, step-by-step guide for the etherification of this compound via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Reaction Principle

The etherification of this compound is achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the desired ether. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide in an anhydrous aprotic solvent.

Reaction Scheme:

Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

Experimental Protocols

Materials and Reagents

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon or manifold)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Column for chromatography

Protocol 1: General Procedure for the Etherification of this compound

This protocol is a general guideline. Specific quantities for different alkyl halides are provided in Table 1.